molecular formula C9H6Cl2N2O B8371402 2,3-Dichloro-6-hydroxymethylquinoxaline

2,3-Dichloro-6-hydroxymethylquinoxaline

Cat. No.: B8371402
M. Wt: 229.06 g/mol
InChI Key: ZMEASFMLRGBMHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dichloro-6-hydroxymethylquinoxaline is a halogenated quinoxaline derivative characterized by chlorine atoms at positions 2 and 3 and a hydroxymethyl (-CH$_2$OH) group at position 4. Quinoxalines are heterocyclic compounds with a bicyclic structure containing two nitrogen atoms, widely studied for their pharmacological and material science applications.

Properties

Molecular Formula

C9H6Cl2N2O

Molecular Weight

229.06 g/mol

IUPAC Name

(2,3-dichloroquinoxalin-6-yl)methanol

InChI

InChI=1S/C9H6Cl2N2O/c10-8-9(11)13-7-3-5(4-14)1-2-6(7)12-8/h1-3,14H,4H2

InChI Key

ZMEASFMLRGBMHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CO)N=C(C(=N2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at position 6 significantly influence the compound’s properties. Key analogues include:

Compound Name Substituents (Position 6) Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (IR, NMR)
2,3-Dichloro-6-hydroxymethylquinoxaline* -CH$_2$OH 228.06† Not reported IR: O-H stretch (~3200–3600 cm$^{-1}$)
2,3-Dichloro-6-methoxyquinoxaline -OCH$_3$ 229.06 Not reported IR: C-O stretch (~1250 cm$^{-1}$); $^1$H-NMR: OCH$_3$ singlet (~3.8 ppm)
6-Chloro-2,3-dimethylquinoxaline -CH$_3$ 192.05 98–100 $^1$H-NMR: CH$_3$ singlet (2.69 ppm)
Methyl 2,3-dichloroquinoxaline-6-carboxylate -COOCH$_3$ 257.08 Not reported IR: C=O stretch (~1700 cm$^{-1}$); $^13$C-NMR: carbonyl (~165 ppm)

*Theoretical values based on molecular formula (C$9$H$6$Cl$2$N$2$O); †Calculated from evidence .

Key Observations :

  • Hydrophilicity : The hydroxymethyl group increases polarity compared to methoxy (-OCH$3$) or methyl (-CH$3$) substituents, enhancing aqueous solubility .

Spectral and Structural Analysis

  • IR Spectroscopy : The hydroxymethyl group’s O-H stretch (broad, ~3200–3600 cm$^{-1}$) distinguishes it from methoxy (C-O stretch ~1250 cm$^{-1}$) and methyl (C-H stretch ~2900 cm$^{-1}$) derivatives .
  • NMR Spectroscopy :
    • $^1$H-NMR : The -CH$2$OH group exhibits a triplet for CH$2$ (~4.5 ppm) and a broad singlet for OH (~1–5 ppm, concentration-dependent) .
    • $^13$C-NMR : The hydroxymethyl carbon resonates at ~60–65 ppm, contrasting with methoxy carbons (~55 ppm) and methyl groups (~18 ppm) .

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